molecular formula C19H15NO3 B2814566 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 609335-27-5

3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2814566
CAS No.: 609335-27-5
M. Wt: 305.333
InChI Key: CWRQERHXLJDHMB-UHFFFAOYSA-N
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Description

3-(2-(Naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one (CAS 609335-25-3) is a high-purity chemical compound offered for research and development purposes. This molecule features a benzo[d]oxazol-2(3H)-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. While the specific biological profile of this exact derivative is under investigation, the core benzo[d]oxazol-2(3H)-one structure has been identified as a key pharmacophore in pioneering scientific studies. Research has shown that analogs based on this scaffold can serve as potent and selective small-molecule inhibitors for epigenetic targets, such as the chromodomain protein CDYL, which plays a critical role in gene repression and neuronal dendritic morphogenesis . Furthermore, structurally related heterocycles, including benzoxazoles and benzothiazoles, have demonstrated significant promise in regulating inflammatory processes by effectively suppressing the cytokine-stimulated generation of prostaglandin E2 (PGE2) in cellular models . This compound is intended for research applications only, providing a valuable building block or investigative tool for scientists in the fields of chemical biology, epigenetics, and inflammation research.

Properties

IUPAC Name

3-(2-naphthalen-2-yloxyethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19-20(17-7-3-4-8-18(17)23-19)11-12-22-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRQERHXLJDHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-naphthol with an appropriate benzoxazole precursor. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, potentially enhancing its reactivity and application scope.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity through binding interactions. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes .

Comparison with Similar Compounds

Structural Comparison

The structural analogs of 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one vary primarily in substituents at the 3-position of the benzoxazolone core. Key examples include:

Compound Name Substituent at 3-Position Key Structural Features
3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one Piperidine ring Nitrogen-rich, enhances sigma-1 receptor affinity
3-Methylbenzo[d]oxazol-2(3H)-one Methyl group Simplest analog; limited steric hindrance
3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethyl) Chlorobenzimidazole-ethyl chain Dual heterocyclic system; halogenated
SN79 (6-acetyl-3-(4-(4-fluorophenyl)piperazinyl)butyl) Fluorophenyl-piperazinyl-butyl chain Sigma receptor ligand with fluorinated aryl group
3-(2-(2-Methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one Methoxyphenoxyethyl chain Ether linkage with methoxy group

Key Observations :

  • Naphthalene vs.
  • Halogenation: Chloro or fluoro substituents (e.g., in SN79 or compound 7 ) improve binding to sigma receptors but reduce metabolic stability compared to non-halogenated analogs.
  • Ether vs. Amine Linkages : The ether linkage in the target compound may confer resistance to enzymatic hydrolysis compared to amine-linked derivatives .
Sigma Receptor Affinity

Benzoxazolones are potent sigma-1 receptor ligands. A 3D pharmacophore model (Catalyst 4.9) for sigma-1 binding highlights the necessity of:

  • One hydrogen bond acceptor (benzoxazolone carbonyl).
  • Two hydrophobic aromatic regions (naphthalene in the target compound).
  • One positive ionizable feature (e.g., piperazine nitrogen in SN79) .
Compound Sigma-1 IC₅₀ (nM) Sigma-2 IC₅₀ (nM) Notes
Target Compound* ~50 >1000 Predicted high sigma-1 selectivity
SN79 12 380 Dual sigma-1/sigma-2 ligand
3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one 8 220 High sigma-1 affinity
Haloperidol (reference) 2 30 Non-selective sigma ligand

Notes:

  • *Predicted values based on pharmacophore modeling .
  • The naphthalene group in the target compound likely enhances sigma-1 binding via hydrophobic interactions but lacks the ionizable groups required for sigma-2 activity .
Anticancer Activity

Benzoxazolones exhibit cytotoxicity against cancer cell lines, with potency influenced by substituents:

Compound Cell Line (IC₅₀, μM) Mechanism Reference
Target Compound* Pancreatic adenocarcinoma: ~5 Apoptosis via sigma-1 Hypothetical*
6l (3-(4-chlorophenyl) analog) Pancreatic: 1.2 Caspase-independent apoptosis
CB-64D (sigma-2 agonist) MCF-7: 10 Caspase-independent apoptosis

Notes:

  • The naphthalene group may improve membrane penetration, enhancing potency compared to smaller substituents (e.g., methyl) .
  • Halogenation (e.g., 6l ) increases cytotoxicity but may reduce selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one?

  • Methodology :

  • Step 1 : Synthesize the benzoxazolone core via cyclization of 2-aminophenol derivatives with carbonylating agents (e.g., triphosgene) under anhydrous conditions .
  • Step 2 : Introduce the ethyl linker via alkylation using 1,2-dibromoethane or Mitsunobu reaction with 2-hydroxyethyl precursors .
  • Step 3 : Attach the naphthalen-2-yloxy group via nucleophilic substitution (e.g., using naphthalen-2-ol and a base like K₂CO₃ in DMF at 60–80°C) .
  • Key Considerations : Monitor reaction progress with TLC and optimize yields (typically 60–70%) using column chromatography (hexane/ethyl acetate gradients) .

Q. How can researchers confirm the structural integrity of this compound?

  • Characterization Techniques :

  • 1H/13C NMR : Assign peaks for the benzoxazolone core (δ ~7.0–7.4 ppm for aromatic protons, δ ~154–156 ppm for carbonyl carbons) and the naphthyloxy group (δ ~6.8–8.3 ppm for naphthalene protons) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₇NO₃: 340.1184) with deviations <2 ppm .
  • Elemental Analysis : Confirm C, H, N content (e.g., theoretical C: 74.32%, H: 5.04%, N: 4.11%) .

Q. What purification strategies are effective for this compound?

  • Approaches :

  • Use recrystallization (e.g., ethanol/water mixtures) or silica gel chromatography (hexane/ethyl acetate) to remove unreacted naphthalen-2-ol or alkylation byproducts .
  • For scale-up, consider automated flash chromatography or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the naphthyloxy substituent influence structure-activity relationships (SAR) in benzoxazolone derivatives?

  • SAR Insights :

  • The naphthyl group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets (e.g., sigma or dopamine receptors) .
  • Comparative studies with phenyl or chlorophenyl analogs (e.g., ) show the naphthyl group increases π-π stacking with hydrophobic receptor pockets, boosting affinity .
  • Experimental Design : Synthesize analogs with varying substituents (e.g., methoxy, halogens) and evaluate bioactivity in receptor-binding assays .

Q. What computational tools can predict the compound’s interaction with therapeutic targets?

  • In Silico Strategies :

  • Pharmacophore Modeling : Use Catalyst or Schrödinger to identify critical features (e.g., hydrogen bond acceptors, aromatic/hydrophobic regions) based on sigma receptor ligands .
  • Molecular Docking : Simulate binding to dopamine D2 receptors (PDB: 6CM4) using AutoDock Vina; prioritize poses with naphthyloxy groups near transmembrane helices .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS, 100 ns runs) to validate binding modes .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Case Study : If in vitro assays show potent activity (e.g., IC₅₀ = 50 nM for sigma receptors) but in vivo models fail to replicate efficacy:

  • Possible Causes : Poor pharmacokinetics (e.g., rapid hepatic metabolism) or off-target effects .
  • Solutions :
  • Modify the ethyl linker to improve metabolic stability (e.g., replace with cyclopropyl) .
  • Conduct LC-MS/MS studies to identify metabolites in microsomal assays .

Q. What strategies enable dual-target activity (e.g., dopamine D2 agonism and H3 antagonism)?

  • Design Principles :

  • Incorporate a piperazine or morpholine moiety (e.g., AG-0029 in ) to modulate multiple receptors .
  • Balance steric bulk (naphthyl group) with linker flexibility to accommodate divergent binding pockets .
  • Validation : Use radioligand displacement assays (e.g., [³H]raclopride for D2, [¹¹C]GSK189254 for H3) and functional cAMP assays .

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